molecular formula C10H13NO B1320930 3-(4-Methylphenoxy)azetidine CAS No. 954220-73-6

3-(4-Methylphenoxy)azetidine

Cat. No.: B1320930
CAS No.: 954220-73-6
M. Wt: 163.22 g/mol
InChI Key: IKXZLYWIOATIPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methylphenoxy)azetidine is an organic compound with the molecular formula C10H13NO. It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 4-methylphenoxy group attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylphenoxy)azetidine typically involves the reaction of 4-methylphenol with azetidine derivatives. One common method includes the nucleophilic substitution reaction where 4-methylphenol reacts with azetidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques such as chromatography are often employed to achieve industrial-grade quality .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methylphenoxy)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(4-Methylphenoxy)azetidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(4-Methylphenoxy)azetidine involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. The azetidine ring’s strain can facilitate the formation of reactive intermediates, which can interact with biological molecules, leading to various effects .

Comparison with Similar Compounds

  • 3-(3-Methylphenoxy)azetidine
  • 3-(2-Methylphenoxy)azetidine
  • 4-(4-Chloro-3-methylphenoxy)benzonitrile

Comparison: 3-(4-Methylphenoxy)azetidine is unique due to the position of the methyl group on the phenoxy ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different physical and chemical properties, such as solubility, boiling point, and reactivity .

Properties

IUPAC Name

3-(4-methylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8-2-4-9(5-3-8)12-10-6-11-7-10/h2-5,10-11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXZLYWIOATIPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80604060
Record name 3-(4-Methylphenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954220-73-6
Record name 3-(4-Methylphenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methylphenoxy)azetidine
Reactant of Route 2
Reactant of Route 2
3-(4-Methylphenoxy)azetidine
Reactant of Route 3
Reactant of Route 3
3-(4-Methylphenoxy)azetidine
Reactant of Route 4
Reactant of Route 4
3-(4-Methylphenoxy)azetidine
Reactant of Route 5
Reactant of Route 5
3-(4-Methylphenoxy)azetidine
Reactant of Route 6
Reactant of Route 6
3-(4-Methylphenoxy)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.